![molecular formula C20H33NO2 B5766885 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B5766885.png)
2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-dimethylacetamide, commonly known as ADBAC, is a quaternary ammonium compound that belongs to the class of cationic surfactants. It is widely used as a disinfectant and sanitizer in various industries, including healthcare, food processing, and water treatment. ADBAC has gained significant attention in scientific research due to its broad-spectrum antimicrobial activity and potential applications in various fields.
Mécanisme D'action
The antimicrobial activity of ADBAC is primarily attributed to its cationic nature, which allows it to disrupt the cell membrane of microorganisms. ADBAC molecules interact with the negatively charged cell membrane of microorganisms, leading to membrane damage and cell death. ADBAC also disrupts the cytoplasmic membrane and inhibits the synthesis of nucleic acids and proteins, further contributing to its antimicrobial activity.
Biochemical and Physiological Effects:
ADBAC has been shown to have low toxicity to humans and animals at recommended concentrations. However, studies have reported potential adverse effects, such as skin irritation and respiratory problems, when exposed to high concentrations. ADBAC has also been found to have an inhibitory effect on the growth of some plant species, which may limit its use in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
ADBAC is a widely used disinfectant and sanitizer in laboratory settings due to its broad-spectrum antimicrobial activity and low toxicity. However, it is important to note that ADBAC may interfere with certain laboratory assays, such as enzyme-linked immunosorbent assay (ELISA), due to its cationic nature. In addition, ADBAC may have residual effects on treated surfaces, which may affect subsequent experiments.
Orientations Futures
1. Development of novel ADBAC derivatives with improved antimicrobial activity and reduced toxicity.
2. Investigation of the potential use of ADBAC in the food industry for the preservation of food products.
3. Evaluation of the effectiveness of ADBAC against emerging pathogens, such as antibiotic-resistant bacteria.
4. Investigation of the environmental impact of ADBAC and its degradation products.
5. Development of new formulations and delivery methods for ADBAC to improve its efficacy and reduce its potential adverse effects.
Conclusion:
ADBAC is a widely used disinfectant and sanitizer with broad-spectrum antimicrobial activity. It has gained significant attention in scientific research due to its potential applications in various fields, including healthcare, food processing, and water treatment. Further research is needed to explore the full potential of ADBAC and its derivatives in various applications and to address potential adverse effects and environmental concerns.
Méthodes De Synthèse
ADBAC can be synthesized by the reaction of dimethylamine with 2,4-bis(1,1-dimethylpropyl)phenol and dimethylacetamide. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified by distillation and recrystallization to obtain pure ADBAC.
Applications De Recherche Scientifique
ADBAC has been extensively studied for its antimicrobial activity against various microorganisms, including bacteria, viruses, and fungi. It has been found to be effective against both gram-positive and gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ADBAC has also been shown to have antiviral activity against enveloped viruses, such as influenza virus and herpes simplex virus. In addition, it has been found to be effective against fungal pathogens, such as Aspergillus niger and Candida albicans.
Propriétés
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-9-19(3,4)15-11-12-17(23-14-18(22)21(7)8)16(13-15)20(5,6)10-2/h11-13H,9-10,14H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCGDAUKDHFYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)N(C)C)C(C)(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-dimethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{benzyl[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5766804.png)
![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5766823.png)
amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5766827.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5766841.png)

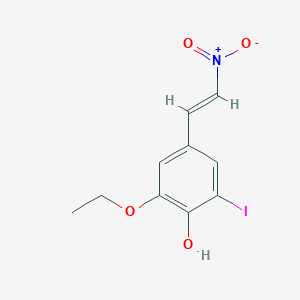
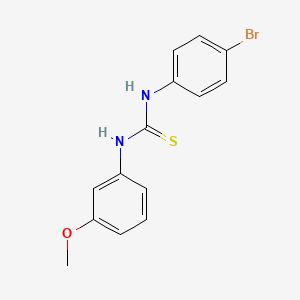
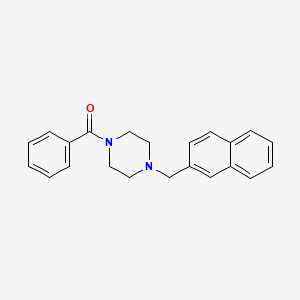
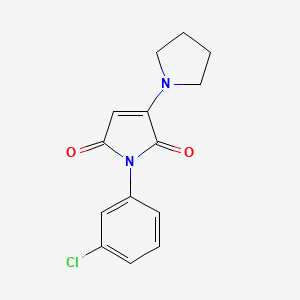
![3,4-dimethoxybenzaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5766873.png)
![4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5766890.png)
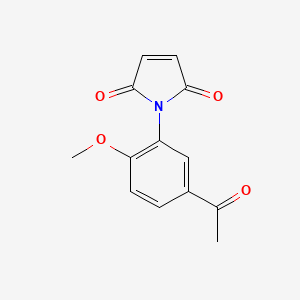

![N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]-2-(4-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B5766913.png)